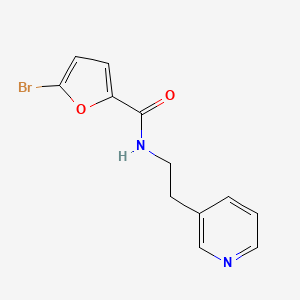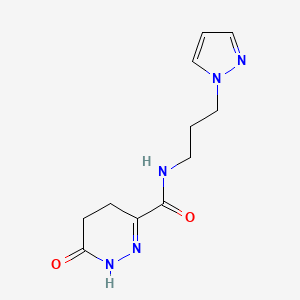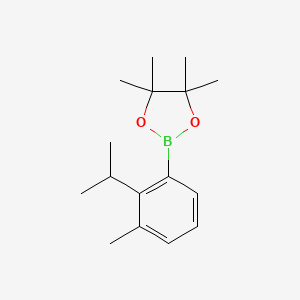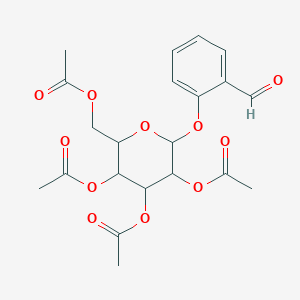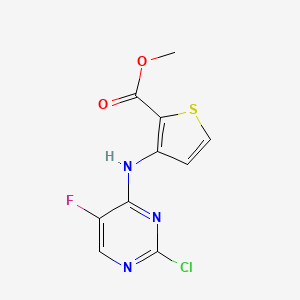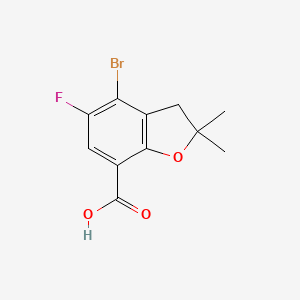
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a synthetic organic compound with the molecular formula C11H10BrFO3. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 7th position on a benzofuran ring system. The compound also contains two methyl groups at the 2nd position, making it a dimethyl derivative.
Méthodes De Préparation
The synthesis of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves multi-step organic synthesis techniques. One common method involves the bromination and fluorination of a benzofuran precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its functional groups and substitutions.
Medicine: Research into potential pharmaceutical applications may involve studying the compound’s interactions with biological targets and its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interactions with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the carboxylic acid group, allows the compound to participate in various biochemical pathways. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and molecular targets depend on the specific context of its use in research or therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid include other halogenated benzofuran derivatives and carboxylic acid-containing compounds. For example:
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
5-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid: A compound with a similar structure but lacking the bromine atom.
Propriétés
Formule moléculaire |
C11H10BrFO3 |
|---|---|
Poids moléculaire |
289.10 g/mol |
Nom IUPAC |
4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c1-11(2)4-6-8(12)7(13)3-5(10(14)15)9(6)16-11/h3H,4H2,1-2H3,(H,14,15) |
Clé InChI |
PVIUSGJBXIZMIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)
![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)

![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)

